molecular formula C18H18O7 B13843810 o-Phenylphenol-d5 Glucuronide

o-Phenylphenol-d5 Glucuronide

Cat. No.: B13843810
M. Wt: 351.4 g/mol
InChI Key: AKSKFIDXFDAABG-AMTNVPBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Phenylphenol-d5 Glucuronide is a deuterated analog of o-Phenylphenol Glucuronide. It is a metabolite of 2-Phenylphenol, which is an agricultural fungicide. This compound is used as an analytical standard in various scientific studies .

Preparation Methods

The synthesis of o-Phenylphenol-d5 Glucuronide involves the glucuronidation of o-Phenylphenol. The process typically includes the use of deuterium labeling to produce the deuterated analog. The synthetic route involves the protection of the hydroxyl group of o-Phenylphenol, followed by glucuronidation using glucuronic acid derivatives. The final step involves deprotection to yield the desired glucuronide .

Chemical Reactions Analysis

o-Phenylphenol-d5 Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

o-Phenylphenol-d5 Glucuronide is used in various scientific research applications, including:

    Chemistry: It is used as an analytical standard for the quantification of o-Phenylphenol metabolites.

    Biology: It is used in studies related to the metabolism and elimination of phenolic compounds.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing phenolic groups.

    Industry: It is used in the development of new agricultural fungicides and preservatives

Mechanism of Action

The mechanism of action of o-Phenylphenol-d5 Glucuronide involves its metabolism in the liver, where it undergoes glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the phenolic group of o-Phenylphenol. The resulting glucuronide is more water-soluble and is excreted in the urine .

Comparison with Similar Compounds

o-Phenylphenol-d5 Glucuronide is similar to other glucuronide metabolites of phenolic compounds, such as triclosan-O-glucuronide and 2-phenylphenol-O-glucuronide. its deuterated nature makes it unique and useful as an internal standard in analytical studies. Other similar compounds include:

Properties

Molecular Formula

C18H18O7

Molecular Weight

351.4 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m1/s1/i1D,2D,3D,6D,7D

InChI Key

AKSKFIDXFDAABG-AMTNVPBCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.